molecular formula C20H22O2 B027797 Longistylin C CAS No. 64125-60-6

Longistylin C

Cat. No.: B027797
CAS No.: 64125-60-6
M. Wt: 294.4 g/mol
InChI Key: NFAWEPOBHKEHPO-ZHACJKMWSA-N
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Description

Longistylin C is a naturally occurring stilbene compound isolated from pigeon pea (Cajanus cajan). Stilbenes are a class of compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. This compound, along with its analogs, has shown promising antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .

Mechanism of Action

Target of Action

Longistylin C, a natural stilbene, has been found to exhibit significant antibacterial activity, particularly against Staphylococcus aureus and even methicillin-resistant Staphylococcus aureus (MRSA) . These bacteria are the primary targets of this compound. Staphylococcus aureus is a gram-positive bacterium that is responsible for various infections, ranging from minor skin infections to severe diseases such as pneumonia and septicemia .

Mode of Action

This compound interacts with its bacterial targets by inhibiting their growth and proliferation . It also effectively inhibits biofilm formation, a protective mechanism employed by bacteria to enhance their resistance to antibiotics . Furthermore, this compound downregulates the expression of key genes related to the adhesion and virulence of MRSA , thereby reducing the bacteria’s ability to infect and cause disease.

Biochemical Pathways

It is known that the compound disrupts glycerophospholipid metabolism and cytokinin biosynthesis , which are crucial for bacterial growth and survival. By interfering with these pathways, this compound exerts its antibacterial effects .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and proliferation, as well as the prevention of biofilm formation . This leads to a decrease in the virulence of MRSA, reducing its ability to cause infection and disease .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s antibacterial activity was tested at 37 °C, a temperature that is optimal for the growth of Staphylococcus aureus . .

Biochemical Analysis

Biochemical Properties

Longistylin C interacts with various biomolecules in biochemical reactions. It has been found to exhibit antibacterial activities against Staphylococcus aureus and even methicillin-resistant Staphylococcus aureus (MRSA) .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to effectively inhibit bacterial proliferation, biofilm formation, and key gene expressions related to the adhesion and virulence of MRSA .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Longistylin C can be synthesized using the Horner-Wadsworth-Emmons (HWE) reaction and 1,3-sigma rearrangement as key steps. The synthesis starts from 3,5-dimethoxy benzoic acid and involves six steps to yield the final product . The reaction conditions typically include the use of strong bases and specific solvents to facilitate the rearrangement and coupling reactions.

Chemical Reactions Analysis

Longistylin C undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings of this compound. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions.

Scientific Research Applications

Comparison with Similar Compounds

Longistylin C is part of a group of stilbenes isolated from pigeon pea, including Cajaninstilbene acid and Longistylin A. Compared to these compounds, this compound has shown intermediate antibacterial activity, with Longistylin A being the most potent . Other similar compounds include resveratrol and pterostilbene, which are also stilbenes with notable biological activities. this compound’s unique structure and specific activity against MRSA distinguish it from these other stilbenes .

Properties

IUPAC Name

3-methoxy-4-(3-methylbut-2-enyl)-5-[(E)-2-phenylethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O2/c1-15(2)9-12-19-17(13-18(21)14-20(19)22-3)11-10-16-7-5-4-6-8-16/h4-11,13-14,21H,12H2,1-3H3/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAWEPOBHKEHPO-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=C(C=C1OC)O)C=CC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C=C(C=C1OC)O)/C=C/C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201317571
Record name Longistylin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64125-60-6
Record name Longistylin C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64125-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 3-methoxy-4-(3-methyl-2-butenyl)-5-(2-phenylethenyl)-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064125606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Longistylin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the potential anti-cancer effects of Longistylin C?

A1: While the exact mechanism of action remains under investigation, this compound has demonstrated promising anti-proliferative effects against several human cancer cell lines in vitro. These include breast cancer (MDA-MB-231) [], cervical cancer (HeLa) [], liver cancer (HepG2) [], colon cancer (SW480) [], and non-small cell lung cancer (A549, NCI-H460, and NCI-H1299) []. Notably, this compound exhibited strong suppression of MDA-MB-231, HeLa, HepG2, and SW480 cell lines with IC50 values ranging from 14.4 to 19.6 μmol/L [].

Q2: Has this compound shown activity against bacterial biofilms?

A2: Yes, recent research [] suggests that this compound, along with two other stilbenes from pigeon pea, possesses notable activity against methicillin-resistant Staphylococcus aureus biofilm formation. This finding highlights its potential as a lead compound for developing novel antibacterial agents.

Q3: What is the chemical structure of this compound?

A3: this compound is a stilbene derivative. Its chemical structure consists of two benzene rings connected by an ethylene bridge, with specific substitutions on the rings. You can find the detailed structural elucidation in the referenced research articles. [, , , ].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C20H22O3, and its molecular weight is 310.39 g/mol. []

Q5: What spectroscopic data is available for this compound?

A5: this compound has been characterized using various spectroscopic techniques, including 1H and 13C NMR spectroscopy and mass spectrometry. These analyses have confirmed its structure and provided valuable insights into its chemical properties. [, ]

Q6: How is this compound typically isolated and purified?

A6: this compound can be isolated from the leaves of Cajanus cajan (pigeon pea) using techniques like silica gel column chromatography [, ] and elution-extrusion counter-current chromatography [].

Q7: Have there been any studies on the stability of this compound under different conditions?

A7: While specific stability studies on this compound haven't been extensively detailed in the provided research, its successful isolation and characterization suggest a certain level of stability under standard laboratory conditions. Further research is needed to comprehensively evaluate its stability profile under various storage conditions, pH levels, and temperatures.

Q8: What analytical methods are used to quantify this compound?

A9: High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is commonly employed to quantify this compound. This method allows for the separation and detection of the compound in complex mixtures, such as plant extracts. [, ]

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